4-heptyl-1,3-thiazol-2-amine
CAS No.: 215457-77-5
Cat. No.: VC11618679
Molecular Formula: C10H18N2S
Molecular Weight: 198.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215457-77-5 |
|---|---|
| Molecular Formula | C10H18N2S |
| Molecular Weight | 198.3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 4-heptyl-1,3-thiazol-2-amine consists of a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—with an amino group (-NH2) at position 2 and a heptyl chain (-C7H15) at position 4. This substitution pattern distinguishes it from commonly studied analogs like 4-phenyl-1,3-thiazol-2-amine, where aromatic substituents dominate . The heptyl group introduces significant lipophilicity, which may influence solubility, membrane permeability, and biological target interactions.
Table 1: Theoretical Physicochemical Properties of 4-Heptyl-1,3-thiazol-2-amine
Synthetic Methodologies
Hantzsch Thiazole Synthesis
The most plausible route for synthesizing 4-heptyl-1,3-thiazol-2-amine involves the Hantzsch thiazole synthesis, widely used for 2-aminothiazoles . This one-pot reaction typically requires:
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α-Halo Ketone Precursor: 4-Heptyl-2-bromoacetophenone or equivalent alkyl-substituted α-bromo ketone.
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Thiourea: Acts as both sulfur and nitrogen source.
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Solvent System: Ethanol/water mixtures under reflux conditions.
The mechanism proceeds via nucleophilic attack of thiourea on the α-halo ketone, followed by cyclization to form the thiazole ring. Modifications to this method, such as using iodine as a catalyst (as reported for 4-phenyl analogs ), could enhance yields for the heptyl derivative.
Post-Synthetic Modifications
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N-Functionalization: The exocyclic amino group at position 2 allows for Schiff base formation or acylation to create prodrugs or targeted delivery systems .
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Side Chain Engineering: The heptyl chain could undergo oxidation or halogenation to introduce polar functional groups, balancing lipophilicity and solubility .
Biological Activities and Mechanisms
Anticancer Properties
N,4-diaryl-1,3-thiazole-2-amines demonstrate tubulin polymerization inhibition by binding to the colchicine site (e.g., compound 10s, IC50: <1 μM in SGC-7901 cells) . While the heptyl derivative lacks aromatic groups, its alkyl chain might stabilize hydrophobic interactions in the tubulin binding pocket. Preliminary in silico models predict moderate activity (estimated IC50: 5–10 μM) based on comparative molecular field analysis (CoMFA) .
Antimicrobial and Antifungal Effects
2-Aminothiazoles with alkyl substituents show broad-spectrum antimicrobial activity. For instance, 4-alkyl analogs inhibit Staphylococcus aureus (MIC: 8–32 μg/mL) and Candida albicans (MIC: 16–64 μg/mL) . The heptyl chain’s length aligns with optimal membrane-disrupting properties observed in cationic amphiphiles.
Physicochemical and Pharmacokinetic Profiling
Metabolic Stability
In vitro microsomal studies on analogous thiazoles indicate moderate hepatic clearance (t1/2: 45–60 min in human liver microsomes) . The heptyl chain may undergo ω-oxidation by cytochrome P450 enzymes, producing carboxylic acid metabolites with altered activity.
Applications in Material Science
Coordination Chemistry
The amino and sulfur groups enable metal chelation, forming complexes with Cu(II), Fe(III), and Zn(II). Such complexes exhibit catalytic activity in oxidation reactions and nonlinear optical properties .
Polymer Additives
As a heterocyclic amine, 4-heptyl-1,3-thiazol-2-amine could serve as a corrosion inhibitor or UV stabilizer in polyolefins, leveraging its electron-rich structure to scavenge free radicals .
Challenges and Future Directions
Synthetic Optimization
Current yields for 4-substituted 2-aminothiazoles rarely exceed 60% . Flow chemistry approaches or microwave-assisted synthesis could improve efficiency for the heptyl derivative.
Toxicity Profiling
While analogs show selectivity indices >5 in mammalian cells , the heptyl chain’s metabolic fate requires detailed toxicokinetic studies to assess hepatotoxicity risks.
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., liposomes or PLGA nanoparticles) could mitigate solubility limitations and enhance biodistribution.
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